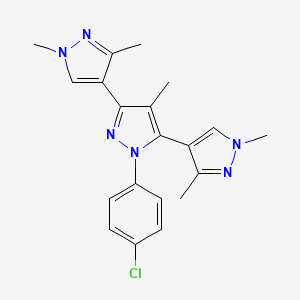![molecular formula C20H22F3NO2 B10930334 N-[1-(4-methylphenyl)propyl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B10930334.png)
N-[1-(4-methylphenyl)propyl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE is an organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a 4-methylphenyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core and subsequent substitution reactions. Common synthetic routes may include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, trifluoroethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Methylphenyl)propyl]benzamide
- 4-Methyl-2-propylpentan-1-ol
- 4-Methyl-N,N-di(prop-2-ynyl)benzenesulfonamide
Uniqueness
N~1~-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets.
This detailed article provides a comprehensive overview of N1-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22F3NO2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)propyl]-3-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C20H22F3NO2/c1-3-18(16-9-7-14(2)8-10-16)24-19(25)17-6-4-5-15(11-17)12-26-13-20(21,22)23/h4-11,18H,3,12-13H2,1-2H3,(H,24,25) |
InChI Key |
BHXBGITUDRRUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CC(=C2)COCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloropyridin-2-yl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10930251.png)

![2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10930262.png)
![N-(2-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930266.png)
![N-(2,5-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10930272.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cyclopentylpropanamide](/img/structure/B10930279.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B10930283.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B10930290.png)
![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10930291.png)
![N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930292.png)

![5,11-dicyclopropyl-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B10930304.png)
![4-[1-(benzenesulfonyl)piperidin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10930329.png)

